2-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide
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Overview
Description
2-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide is a chemical compound known for its diverse applications in scientific research and industry. It features a sulfonamide group, a chlorophenyl group, and a hydroxyacetamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide typically involves the reaction of 4-chlorobenzylamine with sulfonyl chloride, followed by the introduction of a hydroxyacetamide group. The reaction conditions often require a controlled temperature and the presence of a base to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyacetamide group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products:
Oxidation: Oxo derivatives of the hydroxyacetamide group.
Reduction: Sulfide derivatives of the sulfonamide group.
Substitution: Various substituted derivatives of the chlorophenyl group.
Scientific Research Applications
2-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its biological effects.
Comparison with Similar Compounds
- 2-{[(2-chlorophenyl)(4-chlorophenyl)methyl]sulfanyl}-N,N-dimethylethanamine hydrochloride
- Fladrafinil (2-{[Bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide)
Comparison:
- Uniqueness: 2-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
- Differences: While similar compounds may share some structural features, they differ in their specific substituents and overall molecular architecture, leading to variations in their chemical behavior and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
919997-33-4 |
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Molecular Formula |
C9H11ClN2O4S |
Molecular Weight |
278.71 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfamoyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C9H11ClN2O4S/c10-8-3-1-7(2-4-8)5-11-17(15,16)6-9(13)12-14/h1-4,11,14H,5-6H2,(H,12,13) |
InChI Key |
IBMLQUJXYHJOSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CC(=O)NO)Cl |
Origin of Product |
United States |
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